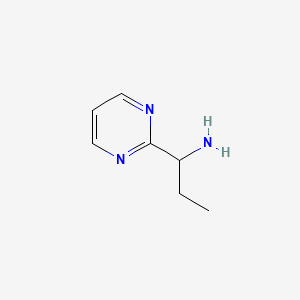

1-(Pyrimidin-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHQIHUUHOFUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183440-83-6 | |

| Record name | 1-(pyrimidin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Application

Executive Summary

The pyrimidine heterocycle (1,3-diazine) remains one of the most "privileged scaffolds" in medicinal chemistry. Its ubiquity in biological systems—forming the cytosine, thymine, and uracil bases of DNA and RNA—provides a unique capacity for molecular mimicry. However, modern drug discovery has evolved beyond simple antimetabolites. Today, pyrimidine derivatives function as potent kinase inhibitors (EGFR, CDK), allosteric modulators, and antiviral chain terminators.

This technical guide dissects the structure-activity relationships (SAR) driving these activities and provides validated protocols for assessing their biological efficacy.

Part 1: The Pyrimidine Scaffold & SAR Logic

The biological activity of pyrimidine is dictated by the electron-deficient nature of the ring and the specific positioning of substituents. Unlike random screening, rational design on this scaffold follows strict steric and electronic rules.

Structural Numbering and Functionalization

The pyrimidine ring is numbered starting from the nitrogen atom (N1) and proceeding towards the second nitrogen (N3).

-

Positions 2, 4, and 6: These carbons are electron-deficient due to the inductive effect of the nitrogen atoms. They are prime targets for nucleophilic attack (e.g., by amines to form kinase inhibitors).

-

Position 5: This is the most electron-rich carbon, acting as the "aromatic" center. Electrophilic substitution here (e.g., halogenation, alkylation) drastically alters lipophilicity and target binding affinity.

Visualization: The SAR Decision Tree

The following diagram illustrates the critical modification points for diverting the scaffold toward anticancer or antiviral activity.

Figure 1: Structural decision tree for pyrimidine derivatization based on therapeutic target.

Part 2: Anticancer Mechanisms

Anticancer pyrimidines generally fall into two distinct mechanistic classes: Antimetabolites (Gen 1) and Small Molecule Kinase Inhibitors (Gen 2/3).

Antimetabolites (The "Trojan Horse" Strategy)

Compounds like 5-Fluorouracil (5-FU) and Gemcitabine mimic natural substrates.

-

Mechanism: 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP forms a stable ternary complex with the enzyme Thymidylate Synthase (TS) and the cofactor 5,10-methylene tetrahydrofolate.

-

Causality: This covalent binding inhibits the methylation of dUMP to dTMP, depleting the thymidine pool required for DNA synthesis, leading to "thymineless death" [1, 2].[1]

Kinase Inhibitors (ATP Competition)

Modern pyrimidines (often fused, e.g., quinazolines or pyrido[2,3-d]pyrimidines) target the ATP-binding pocket of overactive kinases.

-

EGFR Inhibitors: Drugs like Osimertinib or Gefitinib utilize the pyrimidine N1 and N3 to form hydrogen bonds with the "hinge region" of the kinase (specifically Met793 in EGFR).

-

CDK Inhibitors: Palbociclib uses a pyrimidine core to inhibit Cyclin-Dependent Kinases (CDK4/6), arresting the cell cycle at the G1/S checkpoint [3].

Part 3: Antiviral Activity (Nucleoside Analogs)[2][3]

In antiviral therapy, the pyrimidine ring is usually glycosylated at N1 to mimic nucleosides (cytidine/thymidine).

-

Chain Termination: Compounds like Zidovudine (AZT) or Lamivudine lack the 3'-OH group on the sugar moiety.

-

Mechanism: Viral Reverse Transcriptase (RT) incorporates these analogs into growing viral DNA. Without the 3'-OH, the phosphodiester bond cannot form with the next nucleotide, terminating replication immediately [4].

Part 4: Validated Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are optimized for evaluating pyrimidine derivatives.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Standardized for adherent cancer cell lines (e.g., MCF-7, HeLa).

Principle: Metabolic reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).

-

Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂ to allow attachment.-

Why? Low density prevents contact inhibition from skewing results before drug treatment.

-

-

Treatment: Add pyrimidine derivatives (dissolved in DMSO, final <0.1%) in serial dilutions (e.g., 0.1 µM to 100 µM). Incubate for 48h.

-

Control: Include a "Vehicle Control" (media + DMSO only) to normalize data.

-

-

Labeling: Add 20 µL MTT reagent per well. Incubate 3–4 hours.

-

Visual Check: Look for purple precipitate under the microscope.

-

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 mins.

-

Quantification: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Calculation:

Protocol B: Kinase Inhibition Assay (TR-FRET)

For evaluating EGFR/CDK potency.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer. A Europium-labeled antibody detects phosphorylated substrate.

Workflow:

-

Enzyme Mix: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add purified recombinant EGFR or CDK4 enzyme (approx 1-5 nM).

-

Inhibitor Addition: Add synthesized pyrimidine derivative (in DMSO). Incubate 15 mins to allow binding to the ATP pocket.

-

Reaction Start: Add ATP (

concentration) and peptide substrate (e.g., ULight-poly GT). Incubate 60 mins. -

Detection: Add Eu-labeled anti-phospho-tyrosine antibody + EDTA (to stop reaction).

-

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

Data Analysis: Plot Log[Inhibitor] vs. Inhibition % to determine

Part 5: Data Summary & Comparative Potency

The following table summarizes the biological activity profiles of key pyrimidine classes referenced in literature.

| Drug / Class | Core Structure | Primary Target | Mechanism | Typical |

| 5-Fluorouracil | Monocyclic Pyrimidine | Thymidylate Synthase | Irreversible Inhibition (Covalent) | 1–10 µM (Cellular) |

| Gefitinib | Quinazoline (Fused Pyrimidine) | EGFR (WT/L858R) | ATP Competitive Inhibition | 2–30 nM (Enzymatic) |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 / CDK6 | Cell Cycle Arrest (G1/S) | 9–15 nM (Enzymatic) |

| Lamivudine | Pyrimidine Nucleoside | Viral Reverse Transcriptase | Chain Termination | 0.2–2.0 µM (Viral Rep.) |

Part 6: Pathway Visualization

The following diagram details the specific interference points of pyrimidine derivatives within the cellular replication machinery.

Figure 2: Dual-mechanism pathway showing upstream kinase inhibition vs. downstream DNA synthesis inhibition.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry (2023). [Link]

-

Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Longdom (2025). [Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. PubMed (2024). [Link]

-

Nucleoside Analogues - LiverTox. NCBI Bookshelf (2020). [Link]

Sources

Defining the New Standard in Pyrimidine Therapeutics: From Scaffold Design to Molecular Target Validation

Executive Summary: The Pyrimidine Renaissance

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (cytosine, thymine, uracil) and its remarkable versatility as a pharmacophore. While historically associated with antimetabolites (e.g., 5-Fluorouracil), the current frontier of pyrimidine research (2024–2026) has shifted toward dual-mechanism small molecules .

Modern novel pyrimidine derivatives—specifically 2,4-disubstituted and 4,6-disubstituted analogs—are increasingly designed to function as dual kinase inhibitors (e.g., EGFR/VEGFR) and tubulin polymerization inhibitors . This dual-action capability addresses the critical failure point of single-target therapies: acquired resistance.

This guide details the rigorous experimental framework required to validate the Mechanism of Action (MoA) for these novel compounds, moving beyond simple phenotypic observation to molecular causality.

The Pharmacophore: Structural Basis of Action

The efficacy of novel pyrimidines hinges on specific substitution patterns that dictate target engagement.[1]

Kinase Hinge Binding

In the context of kinase inhibition (e.g., EGFR, CDK2), the pyrimidine ring acts as a scaffold to orient hydrogen bond donors/acceptors toward the kinase "hinge region."

-

N1 and N3 Nitrogens: Often serve as H-bond acceptors.

-

C2/C4 Substituents: Typically anilino or amino groups that act as H-bond donors, mimicking the adenine ring of ATP. This allows the molecule to occupy the ATP-binding pocket competitively.[1]

The Colchicine Binding Site

For tubulin inhibition, bulky lipophilic groups (e.g., trimethoxyphenyl moieties) attached to the pyrimidine core at the C4 or C6 position allow the molecule to wedge into the colchicine-binding site at the interface of

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Before asserting a mechanism, one must prove physical binding in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (

Protocol 1: Isothermal Dose-Response Fingerprint (ITDRF-CETSA)

Objective: Determine the concentration at which the compound engages the target (e.g., EGFR) in live cells.

Materials:

-

Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease inhibitor cocktail.

-

Detection: Western Blot or AlphaScreen.

Step-by-Step Workflow:

-

Seeding: Seed cells in 6-well plates (

cells/well) and incubate for 24h. -

Treatment: Treat cells with the novel pyrimidine compound in a dose-response series (e.g., 10 nM to 10

M) for 1 hour at 37°C.-

Control: DMSO vehicle (0.1% final concentration).

-

-

Thermal Challenge: Harvest cells, wash with PBS, and resuspend. Aliquot into PCR tubes. Heat samples to the target's specific aggregation temperature (

, typically 50–58°C for kinases) for 3 minutes .-

Critical Step: The

must be pre-determined in a melt-curve experiment where 50% of the unbound protein precipitates.

-

-

Cooling & Lysis: Immediately snap-cool on ice for 3 minutes. Add Lysis Buffer and incubate for 20 minutes with occasional vortexing.

-

Separation: Centrifuge at 20,000

for 20 minutes at 4°C to pellet precipitated (unstable) proteins. -

Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using specific antibodies for the target kinase.

-

Data Analysis: Plot band intensity vs. compound concentration. A sigmoidal increase in soluble protein indicates target stabilization (binding).

Functional Consequences: The Dual-Pathway Blockade

Once binding is confirmed, the downstream signaling effects must be mapped. Novel pyrimidines often exhibit a "pincer attack" on cancer cell survival.

Pathway Logic

-

Kinase Axis: Blockade of EGFR autophosphorylation prevents the recruitment of GRB2/SOS, silencing the RAS-RAF-MEK-ERK proliferative cascade.

-

Cytoskeletal Axis: Inhibition of tubulin polymerization triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.

Visualization: The Dual-Mechanism Signaling Cascade

Figure 1: Dual-mechanism of action for novel pyrimidines targeting EGFR kinase activity and Tubulin dynamics.

Phenotypic Validation: Multiparametric Flow Cytometry

To corroborate the pathway analysis, we utilize flow cytometry to simultaneously assess cell cycle arrest (Tubulin effect) and apoptosis (Kinase/Tubulin combined effect).

Protocol 2: Cell Cycle and Apoptosis Analysis

Objective: Quantify G2/M arrest and sub-G1 population (apoptotic cells).

Materials:

-

Propidium Iodide (PI) Staining Solution (50

g/mL PI + 100 -

Annexin V-FITC (optional for early apoptosis).

-

Flow Cytometer (e.g., BD FACSCanto).

Step-by-Step Workflow:

-

Treatment: Treat exponentially growing cells with the compound (

and -

Fixation: Harvest cells (including floating cells to capture apoptotic bodies). Wash with PBS. Fix in 70% ice-cold ethanol added dropwise while vortexing.

-

Why: Dropwise addition prevents cell clumping, ensuring single-cell suspension for accurate DNA content analysis.

-

-

Incubation: Store at -20°C for at least 2 hours (overnight preferred).

-

Staining: Wash cells with PBS to remove ethanol. Resuspend in 500

L PI Staining Solution. Incubate for 30 minutes at 37°C in the dark. -

Acquisition: Analyze >10,000 events per sample.

-

Gating Strategy:

-

Gate 1: FSC vs. SSC (remove debris).

-

Gate 2: FL2-W vs. FL2-A (doublet discrimination—critical for G2/M analysis).

-

Gate 3: Histogram of FL2-A (DNA Content).

-

Expected Data Output:

| Cell Cycle Phase | Control (%) | Pyrimidine Compound (24h) | Interpretation |

| G0/G1 | 55-60% | 15-20% | Reduction indicates exit from normal cycling. |

| S | 20-25% | 10-15% | Reduced DNA synthesis. |

| G2/M | 15-20% | 60-70% | Primary Signature: Tubulin inhibition prevents mitosis completion. |

| Sub-G1 | <2% | 10-25% | Indicates DNA fragmentation/apoptosis. |

References

-

MDPI. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Retrieved from [Link]

-

PubMed. (2023).[7] Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. Retrieved from [Link]

-

ResearchGate. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Technical Guide to Pharmacological Profiling and Optimization

Introduction: The Pyrimidine Privilege

In the hierarchy of medicinal chemistry scaffolds, the pyrimidine ring (1,3-diazine) holds "privileged" status.[1] Its ubiquity in FDA-approved therapeutics—from the antimetabolite 5-Fluorouracil to third-generation EGFR inhibitors like Osimertinib—stems from its unique electronic and geometric properties.

For the drug developer, the pyrimidine core offers two critical advantages:

-

Vectorial Functionalization: The planar ring allows for precise positioning of substituents at the C2, C4, and C6 positions, enabling the exploration of diverse chemical space without disrupting the core binding mode.

-

Hinge Binding Capability: The N1 and N3 nitrogens serve as high-fidelity hydrogen bond acceptors. When paired with an amino group at C2 or C4, they form a donor-acceptor-donor (D-A-D) motif that mimics the adenine ring of ATP, making pyrimidines the backbone of kinase inhibitor design.

This guide details the operational workflow for profiling substituted pyrimidines, moving from structural conception to rigorous pharmacological validation.

Structural Logic & Library Design (SAR)

The pharmacological profile of a pyrimidine is dictated by its substitution vectors. A random walk through chemical space is inefficient; therefore, we apply a "Vector-Based" SAR strategy.

The Vector Map

-

C2 Position (The Anchor): Typically functionalized with an amine or aniline. This moiety often acts as the primary "hinge binder" in kinase targets, forming H-bonds with the backbone residues (e.g., Leu83 in CDK2).

-

C4 Position (The Gatekeeper): Substituents here project into the solvent-exposed region or the hydrophobic pocket (gatekeeper residue). Bulky groups here can impart selectivity by clashing with non-target kinases.

-

C5 Position (The Electronic Tuner): Often a halogen (F, Cl) or small alkyl group. This position modulates the pKa of the ring nitrogens and can block metabolic oxidation.

-

C6 Position (The Solubilizer): ideal for attaching polar moieties (morpholine, piperazine) to improve ADME properties without sterically hindering the active site binding.

Visualization: Pyrimidine SAR Vectors

The following diagram illustrates the functional logic of the pyrimidine core.

Figure 1: Vector-based functionalization strategy for the pyrimidine scaffold in kinase inhibitor design.

Phase I: In Vitro Target Profiling

Once a library is synthesized, the first critical filter is biochemical potency. For pyrimidines, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This is superior to radiometric assays for high-throughput profiling due to lower interference and higher sensitivity.

Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the IC50 of substituted pyrimidines against a target kinase (e.g., EGFR or CDK4).

Reagents:

-

Kinase Target (Recombinant, GST-tagged)

-

Europium-labeled anti-GST antibody (Donor)

-

AlexaFluor® 647-labeled Kinase Tracer (Acceptor)

-

Test Compounds (10mM DMSO stock)

Step-by-Step Workflow:

-

Compound Preparation: Perform a 10-point serial dilution (1:3) of the test pyrimidine in 100% DMSO.

-

Expert Insight: Ensure the final DMSO concentration in the assay well is <1%. Pyrimidines can precipitate in aqueous buffers if the DMSO "shock" is too rapid.

-

-

Master Mix Assembly: Dilute the kinase and antibody in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Critical: Do not add the Tracer yet.

-

-

Incubation (Pre-Equilibrium): Add 5 µL of Compound + 5 µL of Kinase/Antibody mix to a 384-well white low-volume plate. Incubate for 15 minutes at Room Temperature (RT).

-

Causality: This allows the inhibitor to bind the active site before competing with the tracer.

-

-

Tracer Addition: Add 5 µL of the AlexaFluor Tracer (at

concentration). -

Equilibration: Incubate for 60 minutes at RT.

-

Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot against log[Compound] to derive IC50.

Self-Validation Check:

-

Z-Prime (Z'): Must be > 0.5.

-

Reference Control: Include a known binder (e.g., Staurosporine) on every plate. If the IC50 shifts >3-fold from historical means, invalidate the run.

Phase II: ADME-Tox & Physicochemical Profiling

A potent pyrimidine is useless if it cannot reach the target or causes cardiotoxicity. Substituted pyrimidines often suffer from poor aqueous solubility (due to planarity/stacking) and hERG inhibition (due to basic nitrogens).

Kinetic Solubility Assay (Nephelometry)

Rationale: Pyrimidines with high aromatic substitution (C2/C4) often have "brick dust" properties. We measure kinetic solubility to predict precipitation risks.

Protocol:

-

Prepare 10 mM DMSO stock of the pyrimidine.

-

Spike into pH 7.4 Phosphate Buffered Saline (PBS) to a final concentration of 100 µM (1% DMSO).

-

Incubate for 90 minutes with shaking (500 rpm).

-

Measure light scattering (nephelometry) or absorbance at 620 nm.

-

Threshold: Compounds with solubility < 10 µM are flagged for structural modification (e.g., adding a C6-morpholine tail).

hERG Safety Profiling (Automated Patch Clamp)

Rationale: Many kinase inhibitors interact with the hERG potassium channel, leading to QT prolongation. Method:

-

System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

-

Cell Line: CHO cells stably expressing hERG (Kv11.1).

-

Protocol: Apply voltage steps from -80 mV to +20 mV. Measure tail current inhibition upon perfusion of the test compound (10 µM).

-

Acceptance Criteria: < 50% inhibition at 10 µM is the standard safety margin for early discovery.

Optimization Workflow: The Decision Matrix

The following Graphviz diagram outlines the logic flow for advancing a pyrimidine hit to a Lead Candidate.

Figure 2: Iterative optimization cycle for pyrimidine-based drug discovery.

Data Presentation: Comparative Profiling

When presenting data for substituted pyrimidines, use a structured comparison to highlight the impact of substitutions.

Table 1: Representative SAR of 2,4-Disubstituted Pyrimidines (Hypothetical Data)

| Cmpd ID | R1 (C2-Position) | R2 (C4-Position) | Target IC50 (nM) | Solubility (µM) | hERG IC50 (µM) | Interpretation |

| PYR-01 | Aniline | Phenyl | 12 | 0.5 | 1.2 | Potent but insoluble/toxic. |

| PYR-02 | Aniline | p-F-Phenyl | 8 | 0.8 | 2.5 | Halogen improves potency, solubility still poor. |

| PYR-03 | (4-Morpholino)aniline | p-F-Phenyl | 15 | 45 | >10 | Lead Candidate. Morpholine solubilizes the core. |

| PYR-04 | Aniline | Isopropyl | 450 | 80 | >30 | Loss of potency (loss of hydrophobic contact). |

Note: Data represents typical trends where solubilizing tails (PYR-03) slightly reduce potency but drastically improve "drug-like" properties.

References

-

Li, W., et al. (2022). "Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery."[2] Current Topics in Medicinal Chemistry.

-

Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

-

LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocol.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

FDA Center for Drug Evaluation and Research. "Multi-disciplinary Review: Ibrutinib (Imbruvica)." FDA Access Data.

Sources

Technical Guide: Toxicology and Safety Assessment of Amine Compounds

Executive Summary: The Amine Paradox

Nitrogen-containing compounds constitute approximately 80% of all small-molecule drugs. The amine moiety is the linchpin of pharmacological potency—providing hydrogen bond donors/acceptors and solubility modulation. However, this same functional group introduces a spectrum of toxicological liabilities, ranging from acute cardiotoxicity (hERG inhibition) to chronic carcinogenicity (nitrosamine formation).

This guide moves beyond basic compliance. It provides a mechanistic framework for predicting, assessing, and mitigating amine-mediated toxicity, integrating the latest FDA guidance on Nitrosamine Drug Substance-Related Impurities (NDSRIs) and ICH M7(R2) protocols.

Part 1: Structural Determinants of Amine Toxicity

To assess safety, one must first deconstruct the molecule. Toxicity is rarely random; it is a function of physicochemical properties governed by the amine environment.

The Cationic Amphiphilic Drug (CAD) Pharmacophore

Risk: Phospholipidosis (PLD).[1] Mechanism: Lysosomotropism.[2][3] CADs are characterized by a hydrophobic ring structure and a hydrophilic amine side chain with a pKa > 8.0.

-

Causality: The uncharged amine permeates the plasma membrane. Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and trapped. High concentrations inhibit Lysosomal Phospholipase A2 (LPLA2) , halting lipid catabolism and causing phospholipid accumulation (foam cells).

-

Key Indicator: ClogP > 3 and pKa > 8.

The hERG Pharmacophore

Risk: QT Prolongation / Torsades de Pointes.

Mechanism: Channel blockade.[4][5]

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize drug binding via

-

Structural Alert: A basic amine flanked by two lipophilic/aromatic groups (e.g., linked via a flexible alkyl chain).

-

Mitigation: Reduce lipophilicity or introduce zwitterionic character to reduce pore affinity.

Part 2: The Nitrosamine Impurity Crisis (NDSRIs)

The discovery of N-nitrosodimethylamine (NDMA) in valsartan (2018) shifted the industry paradigm. The current critical focus is on Nitrosamine Drug Substance-Related Impurities (NDSRIs) , where the API itself acts as the secondary amine precursor.

Mechanism of Formation

Nitrosamines form via the reaction of a secondary amine (or tertiary amine via dealkylation) with a nitrosating agent (nitrite salts, NOx gases) under acidic conditions.

Visualization: Nitrosamine Formation Pathway

The following diagram illustrates the critical control points in the formation of mutagenic nitrosamines.

Figure 1: The pathway from secondary amine precursors to DNA alkylation. Control strategies must target the "Precursors" stage or pH modulation.

Part 3: Safety Assessment Protocols

This section details self-validating workflows. Do not rely on single-endpoint assays; use a tiered approach.

Protocol A: Enhanced Ames Test (OECD 471) for Amines

Standard Ames tests may yield false negatives for amines if the metabolic activation system is insufficient.

Objective: Detect mutagenicity via reverse mutation in Salmonella typhimurium and E. coli.

Methodology:

-

Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution) as core strains. For amines with oxidative potential, include E. coli WP2 uvrA.

-

Metabolic Activation (The Critical Variable):

-

Standard: 10% Rat Liver S9 fraction (Aroclor 1254 induced).

-

Amine-Specific Modification: If nitrosamine formation is suspected during the assay, use a "Pre-incubation" protocol (20 minutes at 37°C) rather than "Plate Incorporation" to allow metabolite interaction.

-

-

Dosing: 5 concentrations, spaced by

intervals, up to 5000 µ g/plate or cytotoxicity limit. -

Validation Criteria:

-

Negative Control: Solvent only (must fall within historical background range).

-

Positive Control: 2-Aminoanthracene (requires S9 activation) to prove metabolic system viability.

-

Result: A 2-fold increase in revertant colonies (TA100) or 3-fold (TA98) over background indicates mutagenicity.

-

Protocol B: In Vitro Phospholipidosis Screening

Objective: Early detection of lysosomal accumulation potential (CAD liability).

Methodology:

-

Cell Line: HepG2 or CHO-K1 cells.

-

Reagent: HCS LipidTOX™ Red phospholipidosis detection reagent (accumulates in lamellar bodies).

-

Procedure:

-

Seed cells in 96-well plates.

-

Incubate with Test Compound (0.1 - 100 µM) for 24-48 hours.

-

Add LipidTOX reagent and Hoechst 33342 (nuclear stain).

-

Image via High-Content Screening (HCS) fluorescence microscopy.

-

-

Self-Validation:

-

Positive Control: Amiodarone (10 µM). Must show distinct punctate cytoplasmic staining.

-

Negative Control: Acetaminophen.

-

-

Data Interpretation: Calculate the "PLD Index" (Intensity of lipid stain / Cell count). A >2-fold increase over vehicle control flags the compound as a PLD inducer.

Part 4: Integrated Safety Workflow

The following decision tree integrates ICH M7(R2) requirements with structural de-risking.

Figure 2: Tiered assessment strategy compliant with ICH M7(R2) for mutagenic impurities.

Part 5: Quantitative Data & Limits

Table 1 summarizes the regulatory thresholds for common amine-related impurities based on carcinogenic potency (CPCA - Carcinogenic Potency Categorization Approach).

| Impurity Category | Example Compound | Limit Basis | Daily Intake Limit |

| Small Nitrosamines | NDMA, NDEA | Robust Carcinogenicity Data | 96 ng/day (NDMA) |

| NDSRIs (High Potency) | N-nitroso-fluoxetine | CPCA Category 1 | 18 ng/day |

| NDSRIs (Low Potency) | Sterically hindered amines | CPCA Category 5 | 1500 ng/day |

| Mutagenic Impurities | Aromatic amines | ICH M7 TTC | 1.5 µ g/day (Lifetime) |

| Phospholipidosis | Amiodarone-like | No specific limit; Clinical monitoring | Monitor if PLD Index > 2 |

References

-

FDA (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6] U.S. Food and Drug Administration.[6][7] [Link]

-

ICH (2023). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[8][9][10][11] [Link]

-

OECD (2020). Test No. 471: Bacterial Reverse Mutation Test.[12][13][14] OECD Guidelines for the Testing of Chemicals.[14][15] [Link]

-

Breiden, B., & Sandhoff, K. (2019). Emerging mechanisms of drug-induced phospholipidosis. Journal of Lipid Research.[16] [Link]

-

Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance.[17] Physiological Reviews. [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]

- 7. fda.gov [fda.gov]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. lcms.cz [lcms.cz]

- 12. gentronix.co.uk [gentronix.co.uk]

- 13. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 14. biosafe.fi [biosafe.fi]

- 15. ttslaboratuvar.com [ttslaboratuvar.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Frontiers | Structural modeling of hERG channel–drug interactions using Rosetta [frontiersin.org]

discovery and history of pyrimidine analogs in research

Technical Guide: The Evolution and Engineering of Pyrimidine Analogs

To: Research & Development Division, Oncology & Virology Sectors From: Senior Application Scientist Subject: Technical Review: Discovery, Synthesis, and Mechanistic Evolution of Pyrimidine Analogs

Executive Summary

This guide analyzes the technical evolution of pyrimidine analogs, a class of antimetabolites that remains a cornerstone of antineoplastic and antiviral therapy. Unlike a standard history, this document deconstructs the causality behind their design—from the initial concept of "lethal synthesis" to the precise engineering of sugar-modified chain terminators. It provides reproducible historical synthesis protocols, validated screening assays, and mechanistic pathway visualizations to support current drug development efforts.

Part 1: The Blueprint of Lethal Synthesis (5-Fluorouracil)

The discovery of 5-Fluorouracil (5-FU) in 1957 by Charles Heidelberger and Robert Duschinsky was not serendipitous; it was a rational design based on the observation that rat hepatomas utilized uracil more avidly than normal liver cells. The introduction of a fluorine atom at the C-5 position was a masterstroke of bioisosterism: the van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) closely enough to fool cellular uptake enzymes, but the C-F bond is strong enough to block the essential methylation step required for DNA synthesis.

Historical Prototype Protocol: The Duschinsky Synthesis

Rationale: This protocol reconstructs the original industrial synthesis route. It highlights the use of S-alkylisothioureas to form the pyrimidine ring, a strategy chosen to bypass the unstable intermediates of direct ureide condensation.

Reagents:

-

Ethyl fluoroacetate[1]

-

Ethyl formate[1]

-

Potassium ethoxide (KOEt) in ethanol

-

S-methylisothiourea sulfate

-

Hydrochloric acid (HCl)[2]

Step-by-Step Methodology:

-

Enolate Formation: In a dry flask under

, react ethyl fluoroacetate with ethyl formate in the presence of Potassium Ethoxide at 0–5°C. -

Condensation: Add S-methylisothiourea sulfate to the enolate mixture. Reflux for 3 hours.

-

Observation: The mixture will solidify as the intermediate, 2-methylthio-5-fluorouracil, precipitates.

-

-

Hydrolysis (The Critical Step): Isolate the intermediate and reflux in concentrated HCl for 4 hours.

-

Causality: Acid hydrolysis cleaves the S-methyl group and replaces it with a carbonyl oxygen, establishing the final pyrimidine-2,4-dione structure.

-

-

Purification: Cool to 4°C. 5-FU crystallizes as white needles. Recrystallize from water/ethanol.

Mechanistic Visualization: The Thymidylate Synthase Trap

The efficacy of 5-FU relies on "Lethal Synthesis"—the cell metabolizes the drug into the active inhibitor FdUMP.

Caption: The metabolic activation of 5-FU to FdUMP, which forms a covalent ternary complex with Thymidylate Synthase and folate, blocking DNA synthesis.

Part 2: The Sugar Modifications (Gemcitabine & Cytarabine)

While 5-FU modified the base, the next generation modified the sugar. Cytarabine (Ara-C) introduced an arabinose sugar (2'-hydroxyl "up"), causing steric hindrance in the DNA double helix. Gemcitabine (dFdC), developed in the 1990s, replaced the 2' hydrogens with fluorine atoms.

Technical Insight: Masked Chain Termination

Gemcitabine's superiority over Cytarabine lies in its unique mechanism. Unlike simple chain terminators (like AZT), Gemcitabine allows the addition of one more nucleotide after its incorporation.

-

The "Mask": The extra nucleotide shields the Gemcitabine moiety from exonucleases (proofreading enzymes).

-

The Lock: Once the next base is added, the distorted geometry prevents DNA polymerase from proceeding, effectively locking the replication fork.

Validated Protocol: Thymidylate Synthase (TS) Inhibition Assay

To verify the potency of pyrimidine analogs (like 5-FU derivatives), the TS inhibition assay is the gold standard.

Objective: Quantify the inhibition constant (

Materials:

-

Recombinant human TS enzyme.

-

Substrate: [5-³H]dUMP (Tritiated deoxyuridine monophosphate).

-

Cofactor: 5,10-Methylenetetrahydrofolate.[3]

-

Charcoal suspension (activated).

Workflow:

-

Reaction Assembly: In a 96-well plate, combine TS enzyme buffer (pH 7.4), cofactor (250 µM), and varying concentrations of the test inhibitor (e.g., FdUMP).

-

Initiation: Add [5-³H]dUMP to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 10% trichloroacetic acid (TCA) containing activated charcoal.

-

Causality: Charcoal adsorbs the unreacted nucleotides ([5-³H]dUMP), but the tritiated water (product) remains in the supernatant.

-

-

Separation: Centrifuge at 14,000 x g for 10 minutes.

-

Quantification: Aliquot the supernatant into scintillation fluid. Measure Radioactivity (CPM).

-

Analysis: Plot CPM vs. Inhibitor Concentration. Calculate

using non-linear regression.

Part 3: The Antiviral Pivot (AZT)

Azidothymidine (AZT) represents a failure in oncology that revolutionized virology. Synthesized in 1964 by Jerome Horwitz as a cancer drug, it failed because it was too stable and didn't kill mammalian tumor cells effectively. In the 1980s, Ostertag and Broder realized this stability was perfect for inhibiting the HIV Reverse Transcriptase (RT), which lacks the proofreading fidelity of mammalian DNA polymerases.

Comparative Data: Pyrimidine Analog Properties

| Analog | Modification Site | Primary Mechanism | Key Indication | Active Metabolite |

| 5-FU | Base (C-5 Fluorine) | TS Inhibition (Lethal Synthesis) | GI/Breast Cancer | FdUMP, FUTP |

| Cytarabine | Sugar (2'-OH Arabinose) | DNA Pol Inhibition | Leukemia (AML) | Ara-CTP |

| Gemcitabine | Sugar (2',2'-Difluoro) | Masked Chain Termination | Pancreatic/Lung | dFdCTP |

| AZT | Sugar (3'-Azido) | Immediate Chain Termination | HIV/AIDS | AZT-TP |

| Azacitidine | Base (N-5 Nitrogen) | DNMT Trapping (Epigenetic) | MDS/AML | Aza-CTP |

Part 4: Epigenetic Modulation (The Aza-Nucleosides)

Azacitidine and Decitabine (synthesized in the 1960s in Czechoslovakia) differ fundamentally from the agents above. They are not designed to stop DNA synthesis, but to alter it.

-

Mechanism: They incorporate into DNA.[6][7][13] When DNA Methyltransferase (DNMT) attempts to methylate the N-5 position (which is now a Nitrogen instead of Carbon), the enzyme forms a covalent bond that cannot be resolved.

-

Result: The DNMT enzyme is depleted/degraded.[7][9][14] This leads to global hypomethylation, re-activating tumor suppressor genes that had been silenced by the cancer.[7]

Caption: Gemcitabine mechanism showing 'Masked Chain Termination' and 'Self-Potentiation' via RNR inhibition.

References

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society.

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.

-

Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology.

-

Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry.

-

Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene.

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.

Sources

- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. ONUREG® (azacitidine) Mechanism of Action | for HCPs [onuregpro.com]

- 7. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 8. biorxiv.org [biorxiv.org]

- 9. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]

- 10. datapdf.com [datapdf.com]

- 11. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]

- 12. mdpi.com [mdpi.com]

- 13. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]

- 14. aacrjournals.org [aacrjournals.org]

Methodological & Application

purification techniques for amine compounds

Application Note: Advanced Purification Strategies for Amine Compounds

Abstract

Purifying amine-containing compounds presents a unique set of challenges in organic synthesis and drug development. Due to their basicity (

The Core Challenge: The Silanol Effect

Standard silica gel (

-

Mechanism: In neutral or acidic mobile phases, basic amines become protonated (

). These cations undergo strong ion-exchange interactions with deprotonated silanols ( -

Result: This secondary interaction causes "streaking" (tailing) on Thin Layer Chromatography (TLC) plates and broad, asymmetrical peaks in flash chromatography, leading to co-elution with impurities and mass loss.

Technique A: Chemical Work-up (Acid-Base Extraction)

Before chromatography, bulk purification should be attempted using liquid-liquid extraction. This relies on the "pH Switching" principle.

The "2 pH Rule"

To ensure >99% of an amine is in a specific state (neutral vs. charged), the aqueous pH must be adjusted at least 2 units away from the amine's conjugate acid

-

To Solubilize in Water (Protonate): pH < (

- 2) -

To Solubilize in Organic (Neutralize): pH > (

+ 2)

Protocol 1: Standard Acid-Base Extraction

Reagents: 1M HCl, 1M NaOH, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Brine.

-

Dissolution: Dissolve crude amine mixture in organic solvent (DCM).

-

Acidification: Extract with 1M HCl (

vol).-

Observation: The amine converts to its hydrochloride salt (

) and migrates to the aqueous layer. Neutral impurities remain in the DCM.

-

-

Separation: Collect the aqueous acidic layer. Discard organic layer (or keep if recovering neutral side-products).

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH (or 6M for large volumes) until pH > 12.

-

Observation: Solution becomes cloudy as the free base amine precipitates/oils out.

-

-

Extraction: Extract the basic aqueous layer with fresh DCM (

). -

Drying: Wash combined organics with brine, dry over

, filter, and concentrate.

Visualization: Extraction Logic Flow

Figure 1: Decision pathway for separating amines from neutral impurities using pH manipulation.

Technique B: Modified Flash Chromatography

When extraction is insufficient, silica chromatography is required. To prevent the silanol effect, we must "mask" the silica surface.

Mobile Phase Modifiers

Adding a volatile basic amine to the mobile phase blocks silanol sites, allowing the target amine to elute freely.

| Modifier | Concentration | Pros | Cons |

| Triethylamine (TEA) | 1–3% v/v | Excellent silanol blocker; volatile. | Strong UV absorbance <250nm (interferes with detection). |

| Ammonium Hydroxide (28% | 0.5–1% v/v | Transparent to UV; highly effective for polar amines. | Immiscible with pure Hexanes; requires DCM/MeOH systems. |

Protocol 2: TEA-Modified Silica Column

-

Slurry Preparation: Prepare the column slurry using the starting mobile phase (e.g., 99:1 DCM:MeOH) plus 1% TEA .

-

Critical Step: Pre-treating the silica is more effective than just adding TEA to the eluent.

-

-

Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-modified solvent.

-

Loading: Load sample. If dry-loading, use Celite or amine-functionalized silica, not standard silica.

-

Elution: Run the gradient.

-

Note: TEA will elute early; ensure your compound

is distinct from the solvent front.

-

-

Post-Run: The collected fractions will contain TEA. It must be removed via rotary evaporation (azeotrope with heptane if necessary) or high-vacuum drying.

Technique C: High-pH Preparative HPLC

For final drug substance purification, Reverse Phase (RP) HPLC is standard. However, traditional acidic conditions (Water/Acetonitrile + 0.1% TFA) often yield poor peak shapes for amines due to ionic repulsion.

The High-pH Strategy

Operating at pH 10–11 keeps the amine in its neutral (uncharged) state.

-

Benefit 1: Drastically increases hydrophobicity (retention), separating it from polar impurities.

-

Benefit 2: Improves peak symmetry (no ionic dragging).

-

Benefit 3: Easier work-up (no salt formation; product is a free base).

WARNING: Standard silica columns dissolve at pH > 8. You must use "Hybrid" or "Polymer" based columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

Protocol 3: High-pH Method Development

Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

-

Dissolve 0.79 g Ammonium Bicarbonate in 1L HPLC-grade water.

-

Adjust pH to 10.0 using Ammonium Hydroxide.

-

Filter through 0.22 µm membrane.

Gradient:

-

Solvent A: 10mM

(pH 10) -

Solvent B: Acetonitrile (MeCN)

| Time (min) | % B | Flow (mL/min) |

| 0.0 | 5 | 20 |

| 1.0 | 5 | 20 |

| 10.0 | 95 | 20 |

| 12.0 | 95 | 20 |

| 12.1 | 5 | 20 |

Visualization: HPLC Column Selection Logic

Figure 2: Selecting the correct stationary phase based on mobile phase pH.

Technique D: Scavenging (Polishing)

If the amine is an impurity (e.g., unreacted starting material) rather than the product, scavenger resins are superior to chromatography.

Protocol 4: Isocyanate Scavenging

Target: Removal of primary or secondary amine impurities.[3] Resin: Polystyrene-bound Isocyanate (PS-NCO).

-

Stoichiometry: Calculate the excess amine impurity (via LCMS/NMR). Add 3–4 equivalents of PS-NCO resin relative to the impurity.

-

Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at room temperature for 2–12 hours.

-

Filtration: Filter the mixture through a fritted funnel.

-

Result: The filtrate contains the product; the amine impurity is trapped on the filter paper.

References

-

Biotage. (2023).[6] Strategies for the Purification of Amine Compounds. Retrieved from [Link]

-

Waters Corporation. (2025). XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[7] Org.[8][9] Synth. Retrieved from [Link]

-

University of Rochester. (2026).[8] Not Voodoo: Workup for Removing Amines.[8] Retrieved from [Link]

-

Phenomenex. (2024).[10] High pH Reversed-Phase Chromatography for Basic Compounds.[11] Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. biotage.com [biotage.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]

The Pyrimidine Scaffold: A Versatile Blueprint for Modern Drug Discovery

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the backbone of the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, providing a privileged scaffold for the development of a vast array of therapeutic agents. This guide provides an in-depth exploration of the applications of pyrimidine derivatives in drug discovery, complete with detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the diverse therapeutic areas where pyrimidines have made a significant impact, from oncology to infectious diseases, and provide practical, field-proven methodologies for their synthesis and biological evaluation.

I. The Ubiquitous Role of Pyrimidines in Anticancer Drug Discovery

The relentless pursuit of novel anticancer agents has frequently led researchers to the pyrimidine scaffold. Its ability to mimic endogenous nucleobases allows for the design of antimetabolites that interfere with DNA and RNA synthesis in rapidly proliferating cancer cells. Furthermore, the versatile nature of the pyrimidine ring enables the development of potent and selective kinase inhibitors that target dysregulated signaling pathways crucial for tumor growth and survival.[1][2]

A. Mechanism of Action: Antimetabolites and Kinase Inhibitors

1. Antimetabolites: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[3] Its mechanism of action hinges on its intracellular conversion to several active metabolites that disrupt DNA and RNA synthesis.

-

Inhibition of Thymidylate Synthase: The primary mechanism involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. This leads to a "thymineless death" in cancer cells.[4]

-

Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation leads to errors in RNA processing and DNA replication, contributing to cytotoxicity.[5]

Caption: General mechanism of pyrimidine-based kinase inhibitors.

B. Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-Pyrimidine | Compound 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [6] |

| Indolyl-Pyrimidine | Compound 4g | HepG2 (Liver) | 5.02 ± 1.19 | [6] |

| Indolyl-Pyrimidine | Compound 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [6] |

| Pyrazolo[3,4-d]pyrimidine | Compound 12c | UO-31 (Renal) | 0.87 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Compound 12j | MOLT-4 (Leukemia) | 1.82 | [7] |

| Thiazolo[5,4-d]pyrimidine | Compound 7a | HGC-27 (Gastric) | In vivo data | [8] |

| Pyrrolo[2,3-d]pyrimidine | Compound 5k | A549 (Lung) | 51.44 ± 2.8 | [9] |

| Pyrrolo[2,3-d]pyrimidine | Compound 5k | MCF7 (Breast) | 41.54 ± 2.6 | [9] |

| N-Trisubstituted Pyrimidine | Compound 38j | U937 (Leukemia) | 0.012 | [10] |

C. Experimental Protocols

1. Synthesis Protocol: Biginelli Reaction for Dihydropyrimidine Derivatives

The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones, which have shown a range of biological activities. [11][12][13] Materials:

-

Aromatic aldehyde (1.0 equiv)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

-

Urea (1.5 equiv)

-

Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid) (catalytic amount)

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and urea.

-

Add the catalyst to the mixture.

-

If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific reactants and catalyst used (e.g., reflux in ethanol for several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The dihydropyrimidinone product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol).

-

The crude product can be further purified by recrystallization.

2. Biological Evaluation Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14][15] Materials:

-

Cells to be tested

-

96-well culture plates

-

Complete culture medium

-

Test pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

II. Pyrimidine Derivatives in the Fight Against Infectious Diseases

The structural diversity of pyrimidine derivatives has also been harnessed to combat a wide range of infectious agents, including viruses, bacteria, and fungi.

A. Antiviral Applications: Targeting Viral Replication

Pyrimidine nucleoside analogs are a prominent class of antiviral drugs that function by inhibiting viral polymerases.

1. Mechanism of Action: Zidovudine (AZT) against HIV

Zidovudine (AZT) was the first drug approved for the treatment of HIV. It is a thymidine analog that, once inside the host cell, is phosphorylated to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Because AZT lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication. [6][7][16][17]

Caption: Mechanism of action of Zidovudine (AZT).

B. Data Presentation: Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Compound 1 | Zika Virus (ZIKV) | 5.25 | [18] |

| Pyrrolo[2,3-d]pyrimidine | Compound 14 | Zika Virus (ZIKV) | 0.93 | [18] |

| Pyrimidine Derivative | Compound 1c | Influenza A | 26.5 | [19] |

| Pyrimidine Derivative | Compound 1d | Influenza A | 3.5 | [19] |

| Phosphonomethoxyethyl (PME) derivative | 2-amino-6-chloropurine derivative | Herpes Simplex Virus | 0.1-0.4 | [20] |

C. Antimicrobial Applications: Disrupting Essential Bacterial Pathways

1. Mechanism of Action: Trimethoprim

Trimethoprim is a pyrimidine-based antibacterial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid (THF). [21][22]THF is a crucial cofactor in the synthesis of purines and thymidylate, which are required for DNA and RNA synthesis. By blocking THF production, trimethoprim halts bacterial growth. It exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity. [18][21]

Caption: Mechanism of action of Trimethoprim.

D. Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µM/ml or mg/mL) | Reference |

| Pyrimidine-2-ol/thiol/amine | Compound 12 | S. aureus | 0.87 µM/ml | [23] |

| Pyrimidine-2-ol/thiol/amine | Compound 5 | B. subtilis | 0.96 µM/ml | [23] |

| Pyrazolo pyrimidine | Unnamed derivative | S. aureus | 3.125 mg/mL | [21] |

| Dihydropyrimidine | Unnamed derivative | B. subtilis | 14.72 µg/ml | [21] |

| Imidazo[1,2-a]pyrimidine | Unnamed derivatives | Various bacteria | 2.5 - 20 mg/mL | [17] |

E. Biological Evaluation Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test pyrimidine derivatives (dissolved in a suitable solvent)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth with solvent)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Grow the microorganism in a suitable broth to a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard for bacteria).

-

Serial Dilutions: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. In Vivo Evaluation of Pyrimidine Derivatives

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of promising pyrimidine derivatives in a living organism before they can be considered for clinical trials.

A. Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo antitumor activity of a pyrimidine derivative in a mouse xenograft model. [8][24][25] Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Test pyrimidine derivative

-

Vehicle (for dissolving the test compound)

-

Positive control (a standard anticancer drug, e.g., 5-Fluorouracil)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a specific number of human cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, positive control, and one or more doses of the test compound).

-

Drug Administration: Administer the treatments to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified duration.

-

Monitoring:

-

Tumor Volume: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Survival: Record the survival of the animals.

-

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the body weight changes and survival data.

IV. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. The future of pyrimidine-based drug discovery will likely involve the exploration of novel substitution patterns, the development of multi-target inhibitors, and the use of advanced synthetic methodologies to create diverse chemical libraries. As our understanding of disease biology deepens, the rational design of pyrimidine derivatives targeting novel pathways will undoubtedly lead to the development of the next generation of innovative medicines.

V. References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Zidovudine? Patsnap. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trimethoprim? Patsnap. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-13.

-

Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1867.

-

Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Salem, H. S., & El-Sayed, M. A. A. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5036.

-

Wikipedia. (2024). Trimethoprim. Retrieved from [Link]

-

Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Medicinal Chemistry.

-

Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5484.

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Padua Research Archive. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Retrieved from [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (1998). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of medicinal chemistry, 41(13), 2273-2284.

-

Mudgal, P. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. Retrieved from [Link]

-

Singh, S., & Singh, J. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org.

-

Al-Warhi, T., Al-Harbi, N. O., Al-Zahrani, A. A., Al-Ghamdi, S. S., Al-Omair, M. A., & Al-Sha'er, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5481.

-

Bawa, S., & Kumar, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.

-

Chen, C. C., Chang, Y. C., Chen, Y. L., Chen, Y. H., & Lin, C. W. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779.

-

El-Gamal, M. I., & Oh, C. H. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(17), 1595-1615.

-

Derissen, E. J., Hussaarts, K. G. A. M., de Bruijn, P., van der Veldt, A. A. M., & Mathijssen, R. H. J. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1559-1574.

-

Derissen, E. J., Hussaarts, K. G. A. M., de Bruijn, P., van der Veldt, A. A. M., & Mathijssen, R. H. J. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1559-1574.

-

Chu, X. Q., Cao, W. B., Xu, X. P., & Ji, S. J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of organic chemistry, 82(2), 1145-1154.

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Retrieved from [Link]

-

Abdullah, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.

-

Wikipedia. (2024). Biginelli reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Boukis, A. C., Monney, B., & Meier, M. A. R. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 1336-1344.

-

ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

-

El-Sayed, M. A., El-Gamal, M. I., & An, S. H. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2955.

-

Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]

-

Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). European Journal of Medicinal Chemistry, 116843.

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(12).

-

ResearchGate. (n.d.). Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine.... Retrieved from [Link]

-

Donelli, M. G., D'Incalci, M., & Garattini, S. (1984). Pharmacokinetic studies of anticancer drugs in tumor-bearing animals. Cancer treatment reports, 68(2), 381-400.

-

Edris, W. A., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Molecular pharmacology, 93(3), 253-263.

-

ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

Sources

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. veterinaria.org [veterinaria.org]

- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scienceopen.com [scienceopen.com]

- 19. research.unipd.it [research.unipd.it]

- 20. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 23. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

1-(Pyrimidin-2-yl)propan-1-amine as a scaffold in medicinal chemistry

Abstract

This technical guide details the utility, synthesis, and application of 1-(Pyrimidin-2-yl)propan-1-amine (1-PPAm) as a high-value building block in drug discovery. Unlike simple benzylamines, this scaffold incorporates an electron-deficient pyrimidine ring and a chiral

Physicochemical Profile & Design Rationale

The 1-PPAm scaffold offers a distinct advantage over phenyl-based analogs (scaffold hopping). The pyrimidine ring reduces the overall basicity of the molecule while providing specific hydrogen-bond acceptor sites (N1/N3) crucial for interaction with hinge regions in kinases or polar residues in GPCR pockets.

Table 1: Comparative Physicochemical Properties

| Property | 1-(Pyrimidin-2-yl)propan-1-amine | 1-Phenylpropan-1-amine (Analog) | Impact on Drug Design |

| MW | 137.18 Da | 135.21 Da | Fragment-based screening friendly. |

| cLogP | ~0.5 (Experimental) | ~1.8 | Improved water solubility; lower nonspecific binding. |

| pKa (Amine) | ~8.8 | ~9.5 | Lower pKa improves permeability and reduces lysosomal trapping. |

| pKa (Heterocycle) | ~1.3 (N-ring) | N/A | Very weak base; remains neutral at physiological pH. |

| H-Bond Acceptors | 2 (Pyrimidine N) | 0 | Critical for "hinge-binding" in kinase inhibitors. |

| Topology | Planar ring + Chiral alkyl | Planar ring + Chiral alkyl |

Automated Synthetic Workflow (Graphviz)

The following diagram outlines the logic flow for the asymmetric synthesis and subsequent derivatization of the scaffold.

Figure 1: Stereoselective synthesis workflow using tert-butanesulfinamide to install the

Detailed Protocol: Asymmetric Synthesis

Objective: Synthesize (1R)-1-(pyrimidin-2-yl)propan-1-amine hydrochloride with >98% enantiomeric excess (ee).

Mechanism: This protocol utilizes the Ellman Sulfinamide method.[1][2] The chiral sulfinyl group activates the imine for nucleophilic attack and directs the stereochemistry of the Grignard addition via a cyclic transition state (Zimmerman-Traxler model).

Step 1: Condensation (Imine Formation)[1]

-

Reagents:

-

Pyrimidine-2-carbaldehyde (1.0 equiv)

-

(R)-2-methylpropane-2-sulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

-

Procedure:

-

Charge a flame-dried round-bottom flask with the aldehyde and sulfinamide under N₂.

-

Add THF, followed by the dropwise addition of Ti(OEt)₄. Note: The solution will turn slightly yellow/orange.

-

Stir at room temperature for 16 hours.

-

Self-Validation: Monitor by TLC (EtOAc/Hexane) or LCMS. The aldehyde peak should disappear completely.

-

Workup: Quench with brine. A white precipitate (Titanium salts) will form. Filter through a Celite pad. Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (0-50% EtOAc in Hexanes).

-

Step 2: Diastereoselective Grignard Addition

-

Reagents:

-

Sulfinylimine (from Step 1)

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) - Critical: DCM often yields higher diastereoselectivity (dr) than THF for this substrate class.

-

-

Procedure:

-

Dissolve sulfinylimine in DCM and cool to -78°C (Dry ice/acetone bath).

-

Add EtMgBr dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Stir at -78°C for 4 hours, then warm slowly to room temperature overnight.

-

Self-Validation: Check LCMS for the mass of the adduct (M+H). If starting material remains, do not add more Grignard at RT (risk of racemization); cool back down or accept conversion.

-